3,4-Diaminobutan-2-ol 3,4-Diaminobutan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17835610
InChI: InChI=1S/C4H12N2O/c1-3(7)4(6)2-5/h3-4,7H,2,5-6H2,1H3
SMILES:
Molecular Formula: C4H12N2O
Molecular Weight: 104.15 g/mol

3,4-Diaminobutan-2-ol

CAS No.:

Cat. No.: VC17835610

Molecular Formula: C4H12N2O

Molecular Weight: 104.15 g/mol

* For research use only. Not for human or veterinary use.

3,4-Diaminobutan-2-ol -

Specification

Molecular Formula C4H12N2O
Molecular Weight 104.15 g/mol
IUPAC Name 3,4-diaminobutan-2-ol
Standard InChI InChI=1S/C4H12N2O/c1-3(7)4(6)2-5/h3-4,7H,2,5-6H2,1H3
Standard InChI Key HHZAHYUACNWGAQ-UHFFFAOYSA-N
Canonical SMILES CC(C(CN)N)O

Introduction

Structural and Stereochemical Characteristics

3,4-Diaminobutan-2-ol features a four-carbon chain with hydroxyl and two amine functional groups. Its molecular formula (C₄H₁₁N₂O) suggests significant hydrogen-bonding capacity, which could influence its physical properties and reactivity. Unlike mono-aminobutanols such as (2R,3S)-3-aminobutan-2-ol or 4-aminobutan-2-ol , the presence of two amine groups introduces additional stereochemical complexity. For example, the compound could theoretically exist in eight stereoisomeric forms (four diastereomers, each with enantiomeric pairs), though no experimental data confirming these configurations are available.

Comparative analysis with structurally similar compounds reveals key differences:

  • 3-Aminobutan-2-ol (CAS 42551-55-3): A mono-amine derivative synthesized via catalytic hydrogenation of 3-aminobutan-2-one.

  • 4-Aminobutan-2-ol (CAS 39884-48-5): Characterized by a single amine group at the terminal carbon, synthesized through reductive amination .

The absence of published crystallographic or spectroscopic data for 3,4-diaminobutan-2-ol limits direct comparisons.

Synthetic Challenges and Methodological Gaps

Industrial Feasibility

Industrial-scale production would require optimizing enantioselectivity and minimizing byproducts. Biocatalytic methods, effective for mono-aminobutanols, face challenges due to the compound’s dual amine groups, which may complicate enzyme-substrate interactions.

Applications and Biological Relevance

While direct studies on 3,4-diaminobutan-2-ol are absent, related amino alcohols provide context:

  • Pharmaceutical Intermediates: Chiral aminobutanols like (2R,3R)-3-aminobutan-2-ol serve as building blocks for antiviral agents.

  • Catalysis: Amino alcohols are ligands in asymmetric catalysis; the additional amine in 3,4-diaminobutan-2-ol could enhance metal coordination.

Research Limitations and Future Directions

The absence of experimental data on 3,4-diaminobutan-2-ol underscores critical research gaps:

  • Synthesis Validation: Developing and publishing reproducible synthetic routes.

  • Stereochemical Analysis: Resolving configurations via X-ray crystallography or NMR.

  • Thermodynamic Studies: Measuring solubility, melting point, and stability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator